4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol
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Overview
Description
4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C13H15N3O2S. This compound is characterized by a pyrimidine ring substituted with a nitrophenyl group and three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with acetone and thiourea in the presence of a base, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methyl groups and the nitrophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. The nitrophenyl group can participate in electron transfer reactions, while the thiol group can form covalent bonds with target proteins, leading to their inactivation .
Comparison with Similar Compounds
- 4,4,6-Trimethyl-1-(3-nitrophenyl)pyrimidine-2-thiol
- 4,4,6-Trimethyl-1-(4-methylphenyl)pyrimidine-2-thiol
- 4,4,6-Trimethyl-1-(4-chlorophenyl)pyrimidine-2-thiol
Comparison: 4,4,6-Trimethyl-1-(4-nitrophenyl)pyrimidine-2-thiol is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. Compared to its analogs with different substituents, this compound may exhibit enhanced biological activity or different physicochemical properties, making it a valuable candidate for specific applications .
Properties
CAS No. |
21038-75-5 |
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Molecular Formula |
C13H15N3O2S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
4,6,6-trimethyl-3-(4-nitrophenyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H15N3O2S/c1-9-8-13(2,3)14-12(19)15(9)10-4-6-11(7-5-10)16(17)18/h4-8H,1-3H3,(H,14,19) |
InChI Key |
CPIHDWICCAVJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)[N+](=O)[O-])(C)C |
Origin of Product |
United States |
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